2-Amino-5-bromo-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

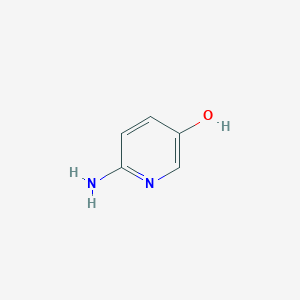

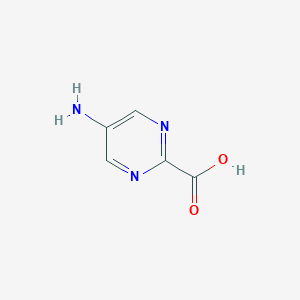

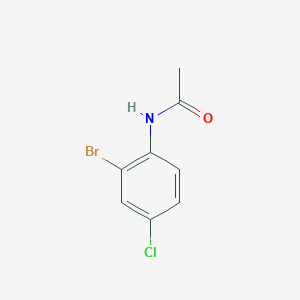

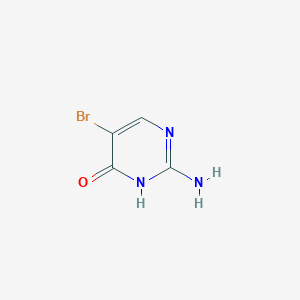

“2-Amino-5-bromo-4-pyrimidinol” is also known as “5-Bromo-6-methylisocytosine”. It has a linear formula of C5H6BrN3O and an empirical formula of C5H6BrN3O . It’s a compound that has been used in the synthesis of various derivatives .

Synthesis Analysis

A series of 2-amino-5-bromo-4-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation-substitution protocol . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

Molecular Structure Analysis

The molecular formula of “2-Amino-5-bromo-4-pyrimidinol” is C4H4BrN3O, with an average mass of 189.998 Da and a monoisotopic mass of 188.953766 Da .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.02 . It has a melting point of 244-246 °C (lit.) . The SMILES string representation is Cc1nc(N)nc(O)c1Br .

Aplicaciones Científicas De Investigación

Antiviral Research

2-Amino-5-bromo-4-pyrimidinol has been noted for its potential in antiviral research. It has been shown to induce high levels of serum interferon in mice, which is a crucial component of the immune response against viral infections . This compound could be pivotal in studying how to boost the immune system’s response to various viruses.

Proteomics

In the field of proteomics, which studies the structure and function of proteins, 2-Amino-5-bromo-4-pyrimidinol serves as a biochemical tool. It can be used to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Biochemical Reagent

As a biochemical reagent, this compound is utilized in various biochemical assays to understand and manipulate biological systems. Its role can range from a simple pH indicator to a complex component in enzyme-substrate reactions within research settings .

Interferon Induction

The ability of 2-Amino-5-bromo-4-pyrimidinol to induce interferon production is not only significant for antiviral defenses but also for research into autoimmune diseases and cancers. Interferons play a role in regulating the immune system, and manipulating their levels can provide insights into disease mechanisms .

Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing more complex molecules. It can be a precursor for creating nucleotide analogs, which are essential for studying DNA replication and repair mechanisms .

Immunology

Within immunology, 2-Amino-5-bromo-4-pyrimidinol’s impact on interferon levels can help in the development of vaccines and therapeutic agents. It can be used to study how the immune system recognizes and responds to pathogens .

Chemical Synthesis

This compound is also valuable in chemical synthesis as a halogenated heterocycle. It can be used to create a variety of chemical structures, which are important in developing new pharmaceuticals and materials .

Pharmacological Studies

Finally, 2-Amino-5-bromo-4-pyrimidinol can be used in pharmacological studies to explore its therapeutic potential. Its effects on cellular signaling pathways could lead to the development of new drugs for treating diseases where these pathways are disrupted .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZQTZTKDRRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333576 |

Source

|

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-pyrimidinol | |

CAS RN |

61937-71-1 |

Source

|

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.